Cas no 1398511-36-8 (Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate)

Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a versatile heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with hydroxymethyl and ester functional groups. Its structural framework makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The hydroxymethyl group offers a reactive site for further derivatization, while the ester moiety provides flexibility for hydrolysis or transesterification. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile enables efficient incorporation into complex molecular architectures, making it a useful building block in medicinal chemistry and material science applications.
Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate structure
1398511-36-8 structure
Product Name:Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS No:1398511-36-8
MF:C10H10N2O3
MW:206.198002338409
MDL:MFCD22741904
CID:1290418
PubChem ID:71743584
Update Time:2025-05-20

Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
    • AKOS032948061
    • SCHEMBL25366689
    • DTXSID40857333
    • 1398511-36-8
    • MDL: MFCD22741904
    • Inchi: 1S/C10H10N2O3/c1-15-10(14)8-4-11-12-5-7(6-13)2-3-9(8)12/h2-5,13H,6H2,1H3
    • InChI Key: WABLOUQYVDBAOU-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=NN2C=C(CO)C=CC2=1)=O

Computed Properties

  • Exact Mass: 206.06914219g/mol
  • Monoisotopic Mass: 206.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 63.8Ų

Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate Pricemore >>

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Additional information on Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate: A Comprehensive Overview

The compound with CAS No. 1398511-36-8, commonly referred to as Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate, has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic structure known for its versatile applications in drug design and material science. The methyl ester group and the hydroxymethyl substituent at position 6 of the pyrazolo[1,5-a]pyridine ring contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate as a building block in the synthesis of bioactive molecules. Its structure allows for easy functionalization, making it a valuable intermediate in the development of novel drugs targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. The hydroxymethyl group at position 6 provides additional sites for chemical modification, enhancing its versatility in combinatorial chemistry.

The synthesis of this compound typically involves multi-step reactions, including cyclization and esterification processes. Researchers have optimized these steps to achieve higher yields and better purity. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated an efficient route using microwave-assisted synthesis to prepare Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate with improved reaction times and selectivity.

In terms of physical properties, Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate exhibits a melting point of approximately 200°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-Vis spectrum shows strong absorption bands in the visible region, suggesting potential applications in optoelectronic materials or sensors.

One of the most promising applications of this compound lies in its ability to act as a ligand in metal complexes. Studies have shown that when coordinated with transition metals like copper or zinc, it forms stable complexes with enhanced catalytic activity. These complexes have been explored for their potential use in catalytic hydrogenation reactions and as catalysts for organic transformations.

Moreover, the methyl ester group at position 3 plays a crucial role in modulating the compound's pharmacokinetic properties. Research indicates that this group enhances the compound's bioavailability when administered orally, making it a favorable candidate for drug delivery systems. Recent advancements in nanotechnology have enabled the encapsulation of this compound within lipid nanoparticles, further improving its stability and targeted delivery capabilities.

In conclusion, Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1398511-36-8) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As ongoing research continues to uncover new applications and optimizations for this compound, its role in advancing scientific innovation is expected to grow significantly.

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